

L002: A Comparative Analysis of Cross-Reactivity with CBP

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Compound of Interest

Compound Name: L002

Cat. No.: B103937

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone acetyltransferase (HAT) inhibitor **L002**, with a focus on its cross-reactivity with CREB-binding protein (CBP). **L002** is a potent, cell-permeable, and reversible inhibitor of p300 (KAT3B) with a reported IC₅₀ of 1.98 μ M.[1] Given the high degree of homology between p300 and its paralog CBP, particularly within the HAT domain, understanding the cross-reactivity of inhibitors like **L002** is crucial for the precise interpretation of experimental results and for guiding drug development efforts.

Executive Summary

L002, while primarily identified as a p300 inhibitor, is also referred to as "p300/CBP Inhibitor VI," strongly indicating inhibitory activity against both proteins.[2] p300 and CBP are highly homologous transcriptional co-activators that play critical roles in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[3][4] Due to their structural similarity, many small molecule inhibitors targeting the HAT domain exhibit activity against both p300 and CBP.[5] While direct, side-by-side quantitative data for **L002**'s inhibition of both enzymes from a single study is not readily available in the public domain, the existing nomenclature and the high homology of the targets suggest significant cross-reactivity.

It is also important to note that **L002** has been identified as containing a Pan-Assay Interference Compounds (PAINS) structure.[6] PAINS are molecules that often exhibit non-specific activity in high-throughput screening assays, a critical consideration for researchers using this compound.

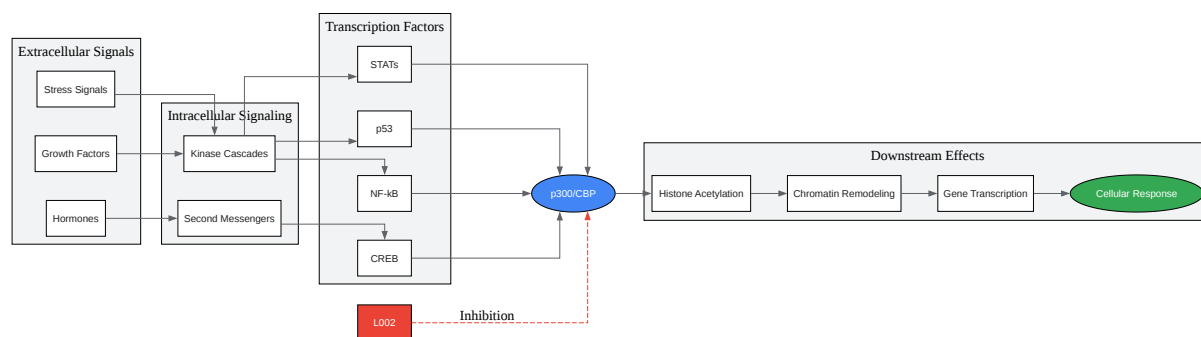
Quantitative Data on L002 Inhibition

The following table summarizes the available quantitative data for **L002** inhibition against p300 and other histone acetyltransferases. A direct comparison of the IC50 value for CBP is not available in the reviewed literature.

Target Enzyme	IC50 (μM)	Reference
p300 (KAT3B)	1.98	[1]
PCAF	35	[1]
GCN5	34	[1]
CBP	Data not available	

p300/CBP Signaling Pathway

p300 and CBP act as central hubs in various signaling pathways, integrating signals from transcription factors to regulate gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Their intrinsic histone acetyltransferase activity then leads to the acetylation of histone tails, resulting in a more open chromatin structure that facilitates transcription.



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Caption: p300/CBP signaling pathway overview.

Experimental Protocols

While a specific protocol for testing **L002** against both p300 and CBP was not found, a general experimental workflow for a histone acetyltransferase (HAT) inhibitor screening assay is described below. This can be adapted to compare the inhibitory effects of **L002** on both p300 and CBP.

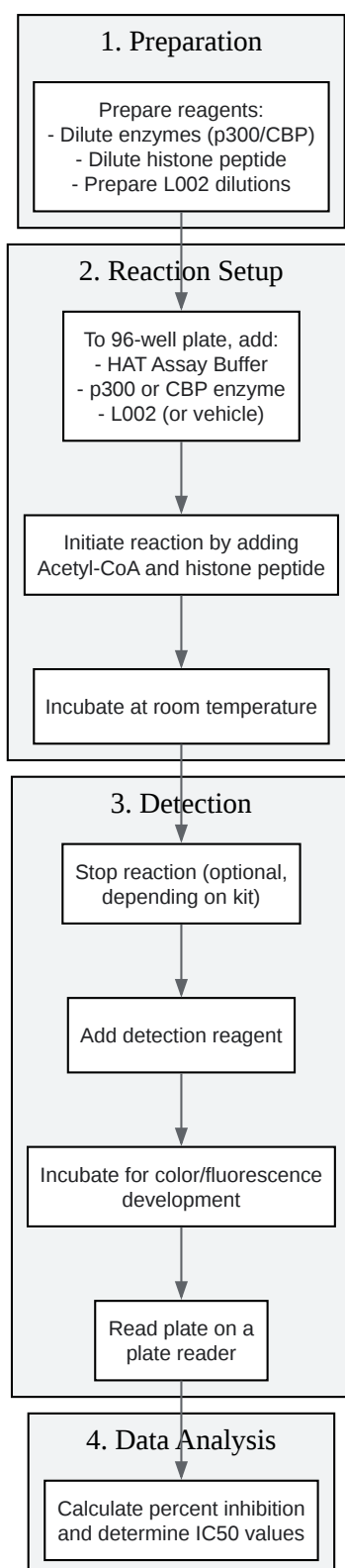
Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This assay measures the activity of HAT enzymes (p300 or CBP) by detecting the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone peptide substrate.

Materials:

- Recombinant human p300 and CBP enzymes
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- **L002** (and other inhibitors for comparison)
- HAT assay buffer
- Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)
- 96-well microplate
- Plate reader

Workflow:



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Caption: General workflow for a HAT inhibitor assay.

Conclusion

L002 is a known inhibitor of p300 and is strongly suggested to be cross-reactive with the highly homologous CBP. Researchers utilizing **L002** should consider its potential to inhibit both p300 and CBP, as well as its classification as a PAINS compound, which may lead to non-specific effects. For definitive conclusions on the selectivity of **L002**, a head-to-head comparison of its inhibitory activity against both p300 and CBP using a standardized biochemical assay is recommended. The experimental workflow provided can serve as a template for such a comparative study.

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